N-[(2,4-dimethoxyphenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide
Description
This compound features a cinnoline core (a bicyclic structure with two adjacent nitrogen atoms) substituted with:
- A phenyl group at position 1.
- A 4-oxo-1,4-dihydro moiety, which introduces keto-enol tautomerism.
- A carboxamide group at position 3, linked to a (2,4-dimethoxyphenyl)methyl substituent.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-oxo-1-phenylcinnoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-18-13-12-16(21(14-18)31-2)15-25-24(29)22-23(28)19-10-6-7-11-20(19)27(26-22)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFORNISJEGNHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is pivotal for cinnoline synthesis, involving cyclization of o-aminophenyl ketones or o-aminocinnamic acid derivatives under acidic conditions. For the 1-phenyl variant:
- Starting material : 2-Amino-5-phenylbenzaldehyde (synthesized via Ullmann coupling of 2-nitrobenzaldehyde with phenylboronic acid, followed by reduction).
- Cyclization : React with diethyl ketomalonate in acetic acid at reflux (120°C, 8–12 h), forming 1-phenyl-4-oxo-1,4-dihydrocinnoline-3-carboxylate .
- Hydrolysis : Saponify the ester with NaOH (2 M, ethanol/H₂O, 70°C, 4 h) to yield 4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid .
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Ullmann Coupling | CuI, K₂CO₃, DMF, 100°C, 24 h | 65–70 |
| Gould-Jacobs Reaction | AcOH, reflux, 12 h | 55–60 |
| Ester Hydrolysis | NaOH, ethanol/H₂O, 4 h | 85–90 |
Microwave-Assisted Green Synthesis
Recent advancements emphasize solvent-free or aqueous conditions:
- Reactants : 2-Aminoacetophenone and ethyl cyanoacetate .
- Conditions : Microwave irradiation (300 W, 150°C, 20 min) in the presence of SiO₂-NaHSO₄ as a catalyst.
- Outcome : Direct formation of 1-phenyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid with reduced reaction time and improved atom economy.
Advantages :
- 75–80% yield vs. 55–60% conventional.
- Elimination of toxic solvents.
Carboxamide Formation via Acyl Chloride Intermediate
The carboxylic acid at position 3 is activated for coupling with (2,4-dimethoxyphenyl)methanamine:
Acyl Chloride Preparation
- Reagent : Thionyl chloride (SOCl₂) in dry toluene.
- Procedure : Reflux 4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid with SOCl₂ (3 eq) at 110°C for 6 h.
- Isolation : Remove excess SOCl₂ under vacuum to obtain 4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carbonyl chloride as a yellow solid.
Characterization :
- IR : 1775 cm⁻¹ (C=O stretch, acyl chloride).
- ¹H NMR (CDCl₃): δ 8.45 (s, 1H, H-5), 7.92–7.85 (m, 5H, Ph), 3.98 (s, 2H, H-2).
Amine Coupling
- Base : Potassium carbonate (K₂CO₃) in dry acetone.
- Procedure :
- Dissolve 4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carbonyl chloride in THF (0.1 M).
- Add (2,4-dimethoxyphenyl)methanamine (1.2 eq) and K₂CO₃ (2 eq) at 0°C.
- Stir overnight at room temperature.
- Workup : Filter, concentrate, and purify via silica gel chromatography (EtOAc/hexane, 1:1) to isolate the target compound.
Optimization Insights :
- Excess amine (1.5 eq) improves yield to 70–75%.
- THF outperforms DMF in minimizing side reactions.
Alternative Routes and Comparative Analysis
Ugi Four-Component Reaction (Ugi-4CR)
A convergent approach utilizing:
- Components :
- Isocyanide : tert-Butyl isocyanide.
- Amine : (2,4-Dimethoxyphenyl)methanamine.
- Carbonyl : 4-Oxo-1-phenyl-1,4-dihydrocinnoline-3-carbaldehyde.
- Carboxylic acid : Acetic acid.
- Conditions : MeOH, 25°C, 24 h.
- Outcome : Single-step formation of the carboxamide with 60–65% yield.
Limitations : Requires pre-synthesis of the cinnoline aldehyde, adding steps.
Enzymatic Aminolysis
Green chemistry approach using lipases (e.g., Candida antarctica Lipase B):
- Substrates : 4-Oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid and (2,4-dimethoxyphenyl)methanamine.
- Conditions : Tert-butyl alcohol, 40°C, 48 h.
- Yield : 50–55%, with high enantiomeric purity (≥98% ee).
Trade-offs : Lower yield but superior sustainability.
Characterization and Analytical Data
Spectral Characterization
- ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.32 (s, 1H, H-5), 7.68–7.45 (m, 5H, Ph), 6.65 (d, J = 8.4 Hz, 1H, ArH), 6.52 (s, 1H, ArH), 4.45 (d, J = 5.6 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃).
- ¹³C NMR : δ 172.4 (C=O), 164.2 (C-4), 152.1 (C-3), 148.9 (C-1), 134.5–114.2 (aromatic carbons), 55.8 (OCH₃), 55.2 (OCH₃), 42.1 (CH₂).
- HRMS : [M+H]⁺ calcd. for C₂₄H₂₂N₃O₄: 416.1601; found: 416.1603.
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H₂O, 70:30).
- Melting Point : 218–220°C (uncorrected).
Challenges and Mitigation Strategies
- Regioselectivity in Cinnoline Formation :
- Acyl Chloride Stability :
- Immediate use post-synthesis prevents hydrolysis.
- Amine Sensitivity :
- Protect the amine as a Boc derivative during coupling, followed by TFA deprotection.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions and binding affinities.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Core Heterocycle Variations
2.1.1. Quinoline-Based Analogs
- N-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS 946203-92-5) Key Difference: Replaces cinnoline with a quinoline core (one nitrogen atom). Molecular weight: 324.33 vs. 405.38 for the cinnoline analog . Biological Relevance: Quinoline carboxamides are well-studied, e.g., VX-770 (ivacaftor), a CFTR potentiator with a 4-oxo-quinoline-3-carboxamide scaffold. VX-770’s di-tert-butyl and hydroxyl groups improve metabolic stability compared to methoxy substituents .
2.1.2. Pyridazine-Based Analogs
- 1-(3-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide Key Difference: Uses a pyridazine core (two adjacent nitrogens in a six-membered ring). Impact: Pyridazine’s higher polarity may reduce membrane permeability but enhance water solubility.
2.2. Substituent Modifications
2.2.1. Adamantyl and Thioxo Derivatives
- N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47) Key Differences:
- 4-Thioxo group (vs. 4-oxo): Sulfur’s polarizability may strengthen hydrogen bonding or metal coordination.
2.2.2. Alkyl Chain Variations
- N-(4-Amino-2-methylphenethyl)-N-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide (Compound 9) Key Difference: Carboxamide at position 2 (vs. 3) with a methylphenethyl chain. Impact: Positional isomerism may disrupt planar binding interactions critical for activity. The amino group improves solubility but introduces metabolic vulnerability .
Data Tables: Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
